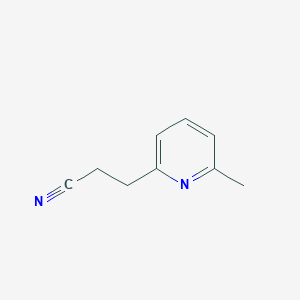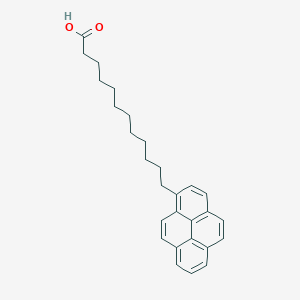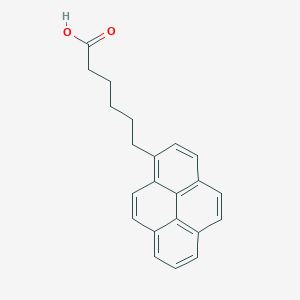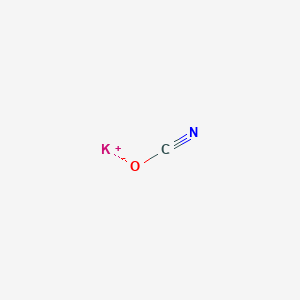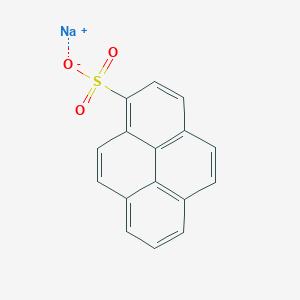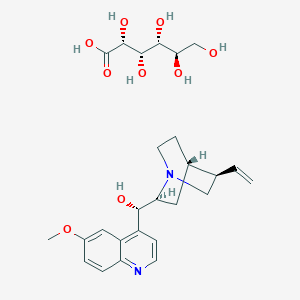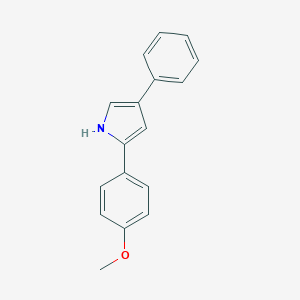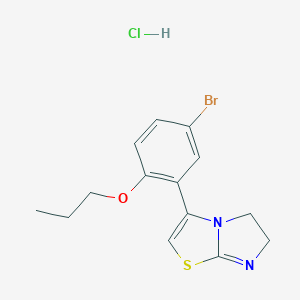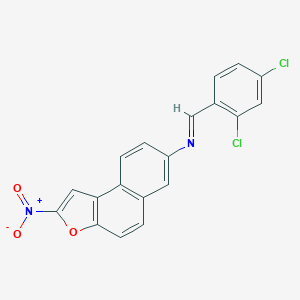
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and has potential therapeutic applications in various diseases.
Mécanisme D'action
DCPIB acts as a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, which are transmembrane proteins that regulate cell volume. N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine play a crucial role in various physiological processes, including cell proliferation, migration, and apoptosis. DCPIB blocks the chloride ion transport through N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, leading to cell swelling and ultimately cell death.
Effets Biochimiques Et Physiologiques
DCPIB has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway. DCPIB also reduces the infarct size in the heart during ischemia-reperfusion injury by inhibiting N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine. Additionally, DCPIB has been shown to increase the oxygen-carrying capacity of red blood cells, making it a potential treatment for sickle cell disease.
Avantages Et Limitations Des Expériences En Laboratoire
DCPIB has several advantages for lab experiments. It is a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, making it a useful tool for studying the role of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine in physiological processes. DCPIB is also stable and can be easily synthesized in large quantities. However, DCPIB has some limitations. It is not a specific inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine and can also inhibit other ion channels. Additionally, DCPIB has a short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for DCPIB research. One potential direction is to investigate the use of DCPIB in treating heart diseases, such as myocardial infarction and heart failure. Another direction is to explore the anticancer properties of DCPIB and its potential use in combination with other anticancer drugs. Additionally, DCPIB can be studied for its potential use in treating other diseases, such as sickle cell disease and stroke. Further research is also needed to optimize the synthesis method and improve the specificity of DCPIB for N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine.
Méthodes De Synthèse
The synthesis of DCPIB involves the reaction of 2-nitronaphtho[2,1-b]furan-7-amine with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction yields DCPIB as a yellow solid with a purity of over 95%. The synthesis method has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
DCPIB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, making it a potential treatment for heart diseases. DCPIB has also been studied for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, DCPIB has been investigated for its potential use in treating cystic fibrosis, sickle cell disease, and stroke.
Propriétés
Numéro CAS |
125372-41-0 |
|---|---|
Nom du produit |
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine |
Formule moléculaire |
C19H10Cl2N2O3 |
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(2-nitrobenzo[e][1]benzofuran-7-yl)methanimine |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-13-3-1-12(17(21)8-13)10-22-14-4-5-15-11(7-14)2-6-18-16(15)9-19(26-18)23(24)25/h1-10H |
Clé InChI |
XXIVKPFHOOTVQV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl |
Synonymes |
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
